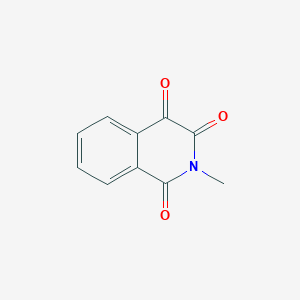

2-methylisoquinoline-1,3,4(2H)-trione

概要

説明

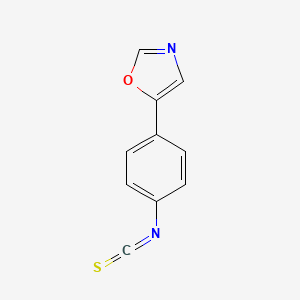

2-メチルイソキノリン-1,3,4-トリオンは、分子式C₁₀H₇NO₃、分子量189.17 g/molの有機化合物です 。これはイソキノリンの誘導体であり、1位、3位、4位に3つのカルボニル基が存在し、2位にメチル基が結合していることが特徴です。この化合物は、その独特な化学構造と性質により、さまざまな科学研究分野で注目されています。

2. 製法

合成経路と反応条件

2-メチルイソキノリン-1,3,4-トリオンの合成は、通常、特定の条件下で適切な前駆体の環化反応を含みます。一般的な方法の1つには、2-メチル-3,4-ジヒドロイソキノリン誘導体の酸化が含まれます。 反応条件は、多くの場合、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を酸性媒体中で使用する必要があります 。

工業生産方法

詳細な工業生産方法は広く文書化されていませんが、大規模な合成では、収率と純度を高めるためにラボ法を最適化する必要がある可能性があります。これには、連続フローリアクターの使用や再結晶やクロマトグラフィーなどの高度な精製技術が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylisoquinoline-1,3,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidation of 2-methyl-3,4-dihydroisoquinoline derivatives. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

2-メチルイソキノリン-1,3,4-トリオンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、さらに酸化されてより複雑な誘導体になる可能性があります。

還元: 還元反応により、トリオンをジヒドロ誘導体に変換できます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換イソキノリン誘導体が含まれ、これらは医薬品やその他の有機化合物の合成にさらに利用できます 。

科学的研究の応用

2-メチルイソキノリン-1,3,4-トリオンは、科学研究においていくつかの用途があります。

化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害などの潜在的な生物活性について研究されています。

医学: 特に酵素阻害剤を設計するための足場として、創薬における潜在的な用途について調査されています。

作用機序

2-メチルイソキノリン-1,3,4-トリオンの作用機序は、酵素などの特定の分子標的との相互作用を含みます。たとえば、アポトーシスに関与する酵素であるカスパーゼ-3の強力な阻害剤として研究されています。 この化合物は酵素の活性部位に結合し、その活性を阻害し、アポトーシス経路を調節します 。

類似化合物との比較

類似化合物

イソキノリン: カルボニル基を持たない母化合物です。

2-メチルイソキノリン: トリオン官能基のない類似の構造です。

1,3,4-イソキノリントリオン: 2位にメチル基がない化合物です。

独自性

2-メチルイソキノリン-1,3,4-トリオンは、メチル基と3つのカルボニル基の両方が存在することで独自であり、アナログと比較して明確な化学反応性と生物活性を与えています 。

特性

IUPAC Name |

2-methylisoquinoline-1,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVJISCDJHIYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364926 | |

| Record name | 2-Methylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21640-33-5 | |

| Record name | 2-Methyl-1,3,4(2H)-isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21640-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

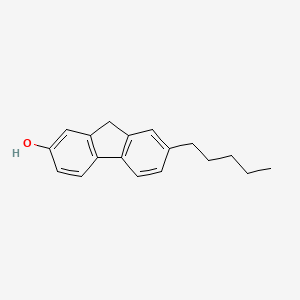

![{4-[(4-Nitrobenzyl)oxy]phenyl}methanol](/img/structure/B1621554.png)

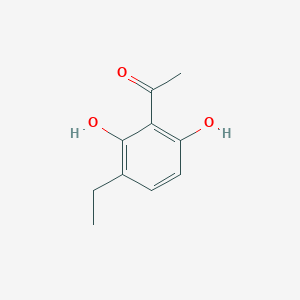

![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)

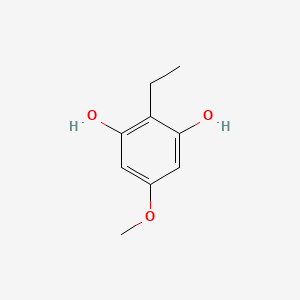

![Methyl 2-[(ethoxymethylene)amino]benzoate](/img/structure/B1621565.png)

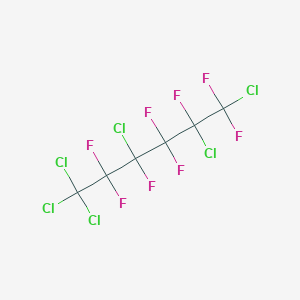

![1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B1621567.png)